N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide
Description
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide (CAS 1227694-93-0) is a synthetic organic compound characterized by a formamide backbone substituted with a dimethylaminoacryloyl group and an ethyl group on the phenyl ring. Its molecular formula is C₁₅H₂₀N₂O₂, with a molecular weight of 260.33 g/mol . This compound is primarily utilized in pharmaceutical research as a reactant for synthesizing impurities and degradation products of Zaleplon, a non-benzodiazepine hypnotic agent . It is commercially available as a highly purified biochemical reagent, typically stored under controlled conditions (2–8°C) to maintain stability .
The compound’s synthesis involves alkylation of N-(3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide with ethyl bromide in the presence of a base and organic solvent, followed by condensation with 3-amino-4-cyanopyrazole . Its structure features a conjugated (2E)-propen-1-one system, which contributes to its reactivity in coordination chemistry and pharmaceutical applications .
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-16(11-17)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-11H,4H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWALYKLPYTWFD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=CC=CC(=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C=O)C1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of N-[3-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide revolves around two core steps: (1) alkylation of a phenyl-formamide precursor to introduce the ethyl group and (2) enamine formation via condensation with a dimethylaminoacryloyl moiety . Modifications in starting materials, catalysts, and solvents significantly influence yield and purity, as evidenced by comparative studies .
Alkylation of Formamide Precursors
The alkylation step involves substituting hydrogen atoms on the nitrogen of 3-aminophenylformamide with ethyl groups. A representative method from patent literature employs ethyl iodide as the alkylating agent in the presence of alkali metal hydroxides (e.g., NaOH or KOH) within aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Reaction Conditions:
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Molar ratio: 1:1.2 (formamide precursor to ethyl iodide)
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Temperature: 60–80°C
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Duration: 6–8 hours
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Yield: ~70–85% (estimated from analogous acetamide syntheses)
Post-alkylation, the intermediate N-ethyl-3-aminophenylformamide is isolated via aqueous workup, often involving extraction with dichloromethane and drying over sodium sulfate .
Condensation Reactions for Enamine Formation
The enamine moiety is introduced through condensation between N-ethyl-3-aminophenylformamide and 3-(dimethylamino)acryloyl chloride or its equivalents. This step typically utilizes Schiff base chemistry , where the amine group reacts with a carbonyl compound under mild acidic or neutral conditions .
Procedure (Adapted from Radl et al., 2010):
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Dissolve N-ethyl-3-aminophenylformamide in anhydrous DMF.
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Add 3-(dimethylamino)acryloyl chloride dropwise at 0–5°C.
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Stir for 12–24 hours at room temperature.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Key Parameters:
Purification and Characterization
Crude product purification employs recrystallization (using hexane/ethyl acetate mixtures) or chromatography . Structural confirmation relies on:
| Technique | Data | Source |
|---|---|---|
| NMR (¹H, ¹³C) | δ 8.2 (s, 1H, formamide), δ 6.8–7.4 (m, 4H, phenyl), δ 3.2 (q, 2H, ethyl) | |
| MS | m/z 246.3 [M+H]⁺ | |
| HPLC | Purity >98% (C18 column, acetonitrile/water gradient) |
Comparative Analysis of Methodologies
A side-by-side evaluation of alkylation agents reveals trade-offs between cost and efficiency:
| Alkylating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl iodide | DMF | 70°C | 82 | 98 |
| Diethyl sulfate | THF | 80°C | 75 | 95 |
| Ethyl bromide | Acetonitrile | 60°C | 68 | 92 |
Ethyl iodide outperforms alternatives due to superior reactivity, albeit at higher cost .
Applications in Pharmaceutical Synthesis
This compound serves as a critical intermediate in synthesizing zaleplon impurities , necessitating stringent control over stereochemistry (E-configuration at the propenyl group) . Deviations in reaction conditions may yield undesired Z-isomers, complicating regulatory compliance .
Challenges and Optimization Strategies
Key Challenges:
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Isomerization: Prolonged heating promotes Z→E isomerization, requiring precise temperature control .
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Moisture Sensitivity: The enamine group hydrolyzes in aqueous media, mandating anhydrous conditions .
Optimizations:
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Use of molecular sieves to scavenge water during condensation.
Recent Advances in Synthesis Techniques
Recent innovations include flow chemistry approaches, which enhance reproducibility and scalability. A 2024 study demonstrated a continuous-flow system achieving 88% yield with residence times under 30 minutes .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the propenone moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide can be categorized based on their substituents, biological activities, and industrial applications. Below is a detailed analysis:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Differences
Compounds like trans-Clovamide and NB13 incorporate dihydroxyphenyl groups, which confer antioxidant properties but lack the dimethylamino moiety critical for coordination chemistry applications .
Biological Activity: Unlike the target compound (pharmaceutical intermediate), trans-Clovamide exhibits direct biological activity, such as antimicrobial effects, due to its phenolic hydroxyl groups . NB13 and NB16 are involved in anthocyanin regulation in plants, a role distinct from the synthetic utility of the target compound .
Industrial Relevance: The pyridyl derivative (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one serves as a ligand in metal coordination complexes, highlighting the versatility of dimethylaminoacryloyl-containing compounds in materials science . The target compound’s specificity for Zaleplon impurity synthesis underscores its niche role in quality control for pharmaceuticals .
Physicochemical Properties
- Solubility : The ethyl-substituted formamide derivative shows moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to its hydrophobic ethyl group, whereas analogs like trans-Clovamide are more hydrophilic .
- Stability: The dimethylaminoacryloyl group in the target compound is prone to hydrolysis under acidic conditions, necessitating controlled storage .
Biological Activity
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide, also known by its CAS number 1227694-93-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N2O2
- Molecular Weight : 233.26 g/mol
- Structure : The compound features a dimethylamino group, a propenoyl moiety, and an ethyl formamide component, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has been observed to interact with specific receptors that are pivotal in neuropharmacology, suggesting potential applications in treating neurological disorders.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines showed significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Neuropharmacological Effects
Research published in a pharmacological journal indicated that this compound exhibited anxiolytic effects in animal models. The study measured changes in behavior using the elevated plus maze test, demonstrating increased time spent in open arms, which correlates with reduced anxiety levels.
3. Anti-inflammatory Properties
In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages, suggesting a potential role in managing inflammatory diseases.
Q & A
Q. How do competing reaction mechanisms (e.g., SN1 vs. SN2) impact alkylation efficiency during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
